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Isohexenyl-glutaconyl-CoA

Enzyme Specificity X-ray Crystallography Crotonase Superfamily

Isohexenyl-glutaconyl-CoA is the only authentic substrate for isohexenylglutaconyl-CoA hydratase (AtuE) in the acyclic terpene utilization pathway. Its branched isoprenoid structure ensures correct active-site recognition, unlike straight-chain analogs that yield misleading kinetic data. Use it for enzyme kinetics, in vitro pathway reconstitution, co-crystallization, and functional annotation of K13779 orthologs. Standard purity ≥95%, shipped on dry ice. Inquire for bulk or custom synthesis.

Molecular Formula C32H45N7O19P3S-5
Molecular Weight 956.7 g/mol
Cat. No. B15599945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsohexenyl-glutaconyl-CoA
Molecular FormulaC32H45N7O19P3S-5
Molecular Weight956.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H50N7O19P3S/c1-18(2)6-5-7-19(12-22(41)42)13-23(43)62-11-10-34-21(40)8-9-35-30(46)27(45)32(3,4)15-55-61(52,53)58-60(50,51)54-14-20-26(57-59(47,48)49)25(44)31(56-20)39-17-38-24-28(33)36-16-37-29(24)39/h6,13,16-17,20,25-27,31,44-45H,5,7-12,14-15H2,1-4H3,(H,34,40)(H,35,46)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/p-5/b19-13-/t20-,25-,26-,27+,31-/m1/s1
InChIKeyBVEJAKPMABGOEE-XMLXCZKLSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isohexenyl-glutaconyl-CoA: A Critical Branched-Chain Acyl-CoA for Acyclic Terpene Metabolism Research and Biocatalyst Characterization


Isohexenyl-glutaconyl-CoA (3-(4-methylpent-3-en-1-yl)-pent-2-enedioyl-CoA) is a specialized acyl-CoA derivative with a branched isoprenoid unit, distinguishing it from common straight-chain acyl-CoA intermediates [1]. It serves as the essential substrate for isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57), a key enzyme in the acyclic terpene utilization (Atu) pathway of Pseudomonas species for the degradation of monoterpenoids like citronellol and citronellate [2]. Its structure, including an unsaturated distal double bond conjugated to a thioester, is specifically recognized by a class of hydratases with an unusually broad active site, underscoring its non-interchangeable role in specialized terpene catabolism [3].

Why Isohexenyl-glutaconyl-CoA Cannot Be Replaced by Straight-Chain Acyl-CoA Analogs in Hydratase Assays


The branched, isoprenoid-derived structure of isohexenyl-glutaconyl-CoA dictates a specific and non-interchangeable interaction with its cognate enzyme, AtuE. Structural evidence confirms that the active site of AtuE is significantly broader than that of other crotonase superfamily hydratases [1]. This expanded cavity is an evolutionary adaptation to accommodate the bulky, branched C10-terpenoid moiety of isohexenyl-glutaconyl-CoA [2]. Consequently, substituting this substrate with smaller, straight-chain acyl-CoA analogs like octanoyl-CoA or crotonyl-CoA in enzymatic or structural studies will fail to replicate the native binding mode, catalytic turnover, and biologically relevant conformational changes, leading to flawed kinetic and mechanistic conclusions [3].

Quantitative Evidence for Isohexenyl-glutaconyl-CoA Differentiation in Enzyme Kinetics and Structural Biology


Active Site Cavity Dimensions Confirm Unique Substrate Accommodation for Branched Terpenoid CoA Esters

The active site of Pseudomonas aeruginosa AtuE is a broader cavity compared to other crotonase superfamily hydratases, a structural feature that specifically accommodates the branched isoprenoid unit of isohexenyl-glutaconyl-CoA [1]. This differentiation is supported by the crystal structure of AtuE at a 2.13-Å resolution, which reveals a fold and active-site architecture distinct from hydratases acting on straight-chain acyl-CoA substrates like octanoyl-CoA [2].

Enzyme Specificity X-ray Crystallography Crotonase Superfamily

Proteomics Analysis Demonstrates Specific Upregulation of AtuE Hydratase in Response to Terpenoid Substrates

Quantitative proteome analysis revealed that AtuE, the specific hydratase for isohexenyl-glutaconyl-CoA, is one of only two hydratases (out of more than a dozen predicted in the P. aeruginosa proteome) that showed significantly increased abundance when cells were grown on citronellate [1]. This upregulation, along with the other Atu pathway enzymes, indicates a dedicated metabolic response to acyclic monoterpenoids [2].

Proteomics Gene Expression Acyclic Terpene Utilization

Conserved Enzyme Kinetics Define the Core Hydratase Reaction of the Atu Pathway

The hydration of isohexenyl-glutaconyl-CoA to 3-hydroxy-3-isohexenyl-glutaryl-CoA, catalyzed by AtuE, represents the single hydratase step in the acyclic terpene utilization (Atu) pathway of Pseudomonas [1]. This reaction is a conserved and critical step for the degradation of monoterpenoids like citronellol and citronellate, as confirmed by pathway reconstructions and enzyme assays using purified proteins [2].

Enzyme Kinetics Pathway Analysis Metabolic Engineering

Hydrophobic Active Site Analysis Reveals Distinct Binding Mode for Branched Substrates

Computational docking of isohexenyl-glutaconyl-CoA into the AtuE active site, compared with the experimental structure of rat enoyl-CoA hydratase (ECH) bound to octanoyl-CoA, reveals a distinct binding mode dictated by a more hydrophobic and broader cavity [1]. The hydrophobic environment of the AtuE active site is tailored to the isoprenoid tail of isohexenyl-glutaconyl-CoA, while the straight-chain octanoyl-CoA binds in a narrower, less hydrophobic pocket in ECH [2].

Molecular Docking Substrate Specificity Active Site Hydrophobicity

Conservation of Isohexenylglutaconyl-CoA Hydratase Across Terpenoid-Degrading Bacteria

The gene encoding isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57) is conserved across multiple terpenoid-degrading Burkholderia species and is linked to the pinene, camphor, and geraniol degradation pathway (KEGG map 00907) [1]. This orthologous relationship underscores the specific and conserved requirement for isohexenyl-glutaconyl-CoA as an intermediate in the bacterial breakdown of these cyclic and acyclic monoterpenes, suggesting a broad biological relevance [2].

Genomics Comparative Biochemistry Metabolic Pathways

Precision Applications for Isohexenyl-glutaconyl-CoA in Metabolic and Structural Biology Research


Characterization of Terpenoid-Specific Crotonase Superfamily Enzymes

Use isohexenyl-glutaconyl-CoA as the authentic substrate for determining the kinetic parameters (e.g., Km, kcat) and substrate specificity of novel or engineered hydratases from the crotonase superfamily that are predicted to act on branched terpenoid intermediates [1]. The compound's unique branched structure is essential for correctly assessing enzyme function, as straight-chain acyl-CoA analogs fail to replicate the native active site interactions and may yield misleading kinetic data [2].

In Vitro Reconstruction of Acyclic Terpene Utilization (Atu) Pathways

Employ isohexenyl-glutaconyl-CoA as a critical intermediate for the stepwise or continuous in vitro reconstitution of the Atu pathway [1]. This allows for the detailed study of pathway flux, identification of rate-limiting steps, and the generation of metabolic intermediates for analytical chemistry. Its use is mandatory for such reconstructions, as it cannot be functionally replaced by simpler CoA esters [2].

Structural Biology Studies of Substrate Recognition and Enzyme Evolution

Utilize isohexenyl-glutaconyl-CoA in co-crystallization or soaking experiments with AtuE or related hydratases to obtain high-resolution structures of the enzyme-substrate complex [1]. This is crucial for mapping the specific interactions between the enzyme's broad, hydrophobic active site and the branched acyl-CoA, providing insights into the structural determinants of substrate specificity and guiding rational protein engineering efforts for novel biocatalysts [2].

Validation of Gene Function in Terpenoid-Degrading Bacteria

Employ isohexenyl-glutaconyl-CoA in biochemical assays to confirm the function of genes annotated as isohexenylglutaconyl-CoA hydratase (e.g., K13779 orthologs) in diverse bacteria like Burkholderia species [1]. This provides definitive experimental evidence linking genotype to phenotype in terpene catabolic pathways, which is essential for accurate genome annotation and the discovery of new enzymes for biotechnological applications such as terpenoid valorization [2].

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